BAY-678 BAY-678 BAY-678 is a cell permeable inhibitor of human neutrophil elastase. This product, the (R) isomer, inhibits human neutrophil elastase with an in vitro IC50 value of 20 nM. BAY-678 displays greater than 2,000-fold selectivity for neutrophil elastase over a panel of 21 serine proteases, and there is no significant inhibition against 7 serine/threonine kinases and 64 pharmacologically relevant proteins. It has a favorable pharmacokinetic profile and demonstrates efficacy in acute in vivo models, including protease-induced acute lung injury in mice. See the Structural Genomics Consortium (SGC) website for more information.

Brand Name: Vulcanchem
CAS No.: 675103-36-3
VCID: VC0005358
InChI: InChI=1S/C20H15F3N4O2/c1-11-17(12(2)28)18(13-6-7-15(9-24)25-10-13)26-19(29)27(11)16-5-3-4-14(8-16)20(21,22)23/h3-8,10,18H,1-2H3,(H,26,29)/t18-/m1/s1
SMILES: CC1=C(C(NC(=O)N1C2=CC=CC(=C2)C(F)(F)F)C3=CN=C(C=C3)C#N)C(=O)C
Molecular Formula: C20H15F3N4O2
Molecular Weight: 400.4 g/mol

BAY-678

CAS No.: 675103-36-3

Cat. No.: VC0005358

Molecular Formula: C20H15F3N4O2

Molecular Weight: 400.4 g/mol

* For research use only. Not for human or veterinary use.

BAY-678 - 675103-36-3

Specification

Description BAY-678 is a cell permeable inhibitor of human neutrophil elastase. This product, the (R) isomer, inhibits human neutrophil elastase with an in vitro IC50 value of 20 nM. BAY-678 displays greater than 2,000-fold selectivity for neutrophil elastase over a panel of 21 serine proteases, and there is no significant inhibition against 7 serine/threonine kinases and 64 pharmacologically relevant proteins. It has a favorable pharmacokinetic profile and demonstrates efficacy in acute in vivo models, including protease-induced acute lung injury in mice. See the Structural Genomics Consortium (SGC) website for more information.

CAS No. 675103-36-3
Molecular Formula C20H15F3N4O2
Molecular Weight 400.4 g/mol
IUPAC Name 5-[(6R)-5-acetyl-4-methyl-2-oxo-3-[3-(trifluoromethyl)phenyl]-1,6-dihydropyrimidin-6-yl]pyridine-2-carbonitrile
Standard InChI InChI=1S/C20H15F3N4O2/c1-11-17(12(2)28)18(13-6-7-15(9-24)25-10-13)26-19(29)27(11)16-5-3-4-14(8-16)20(21,22)23/h3-8,10,18H,1-2H3,(H,26,29)/t18-/m1/s1
Standard InChI Key PGIVGIFOWOVINL-GOSISDBHSA-N
Isomeric SMILES CC1=C([C@H](NC(=O)N1C2=CC=CC(=C2)C(F)(F)F)C3=CN=C(C=C3)C#N)C(=O)C
SMILES CC1=C(C(NC(=O)N1C2=CC=CC(=C2)C(F)(F)F)C3=CN=C(C=C3)C#N)C(=O)C
Canonical SMILES CC1=C(C(NC(=O)N1C2=CC=CC(=C2)C(F)(F)F)C3=CN=C(C=C3)C#N)C(=O)C

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